molecular formula C12H18ClNO3S B12183288 5-Chloro-4-methyl-2-pentyloxybenzenesulfonamide

5-Chloro-4-methyl-2-pentyloxybenzenesulfonamide

Cat. No.: B12183288
M. Wt: 291.79 g/mol
InChI Key: LDYDZYZQKAIWCG-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-2-pentyloxybenzenesulfonamide is an organic compound with a complex structure that includes a chloro group, a methyl group, a pentyloxy group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methyl-2-pentyloxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The nitration of 4-methylphenol to form 4-methyl-2-nitrophenol.

    Reduction: The reduction of 4-methyl-2-nitrophenol to 4-methyl-2-aminophenol.

    Sulfonation: The sulfonation of 4-methyl-2-aminophenol to form 4-methyl-2-aminobenzenesulfonamide.

    Alkylation: The alkylation of 4-methyl-2-aminobenzenesulfonamide with 1-chloropentane to introduce the pentyloxy group.

    Chlorination: The final step involves the chlorination of the aromatic ring to introduce the chloro group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methyl-2-pentyloxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-4-methyl-2-pentyloxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-2-pentyloxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylbenzenesulfonamide: Similar structure but lacks the pentyloxy group.

    5-Chloro-4-methyl-2-methoxybenzenesulfonamide: Similar structure but has a methoxy group instead of a pentyloxy group.

    4-Methyl-2-pentyloxybenzenesulfonamide: Similar structure but lacks the chloro group.

Uniqueness

5-Chloro-4-methyl-2-pentyloxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chloro group, methyl group, pentyloxy group, and benzenesulfonamide moiety makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C12H18ClNO3S

Molecular Weight

291.79 g/mol

IUPAC Name

5-chloro-4-methyl-2-pentoxybenzenesulfonamide

InChI

InChI=1S/C12H18ClNO3S/c1-3-4-5-6-17-11-7-9(2)10(13)8-12(11)18(14,15)16/h7-8H,3-6H2,1-2H3,(H2,14,15,16)

InChI Key

LDYDZYZQKAIWCG-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N

Origin of Product

United States

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